molecular formula C18H18N6O4 B13136803 N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid CAS No. 62729-10-6

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid

Cat. No.: B13136803
CAS No.: 62729-10-6
M. Wt: 382.4 g/mol
InChI Key: RRJVOPOFUKUXPW-ZDUSSCGKSA-N
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Description

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with an amino group and a naphthylamine moiety, making it a unique molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the naphthylamine group. The final step involves the addition of the amino and pentanedioic acid groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Organochlorides: Organic compounds containing chlorine atoms, such as chloroform and trichloroethylene.

Uniqueness

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is unique due to its specific structure, which combines a triazine ring with a naphthylamine moiety and an amino acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid is a complex organic compound known for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18N6O4 and a molecular weight of 382.38 g/mol. Its structure features a triazine ring substituted with an amino group and a naphthalenyl amino group alongside an L-glutamic acid moiety. This arrangement contributes to its biological activity and potential applications in pharmaceuticals.

Biological Activity

1. Anticancer Potential

This compound has been studied for its anticancer properties. Research indicates that compounds modifying glutamine or glutamic acid behavior in cancer cells can serve as effective therapeutic alternatives. This compound's ability to interact with metabolic pathways associated with cancer cell proliferation is particularly noteworthy .

2. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interactions with various biological macromolecules, including enzymes and receptors critical in metabolic pathways. For instance, glutamine metabolism is vital in cancer cells, and compounds that inhibit glutaminase activity have shown promising results in reducing tumor growth . The specific interactions of this compound with these pathways are under investigation to optimize its pharmacological profile.

Case Studies

Several studies have explored the biological effects of derivatives of glutamic acid and their potential as anticancer agents:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including breast adenocarcinoma and lung cancer cells. The compound's structural features may enhance its effectiveness against these malignancies .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to specific targets involved in cancer metabolism. These studies suggest a favorable interaction profile that could be leveraged for drug development .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological Activity
This compoundTriazine core with naphthalene and L-glutamic acidAnticancer potential; modulates glutamine metabolism
4-AminoquinolineAmino group and quinoline structureAntimalarial properties
1,3,5-Triazine derivativesSimilar triazine coreDiverse biological activities depending on substitutions

This comparison highlights the distinctive structural features of this compound that may contribute to its unique biological activities.

Properties

CAS No.

62729-10-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C18H18N6O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H4,19,20,21,22,23,24)/t13-/m0/s1

InChI Key

RRJVOPOFUKUXPW-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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